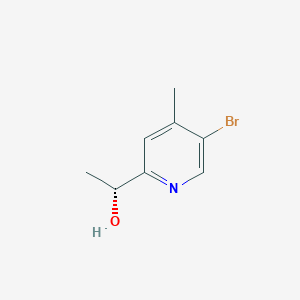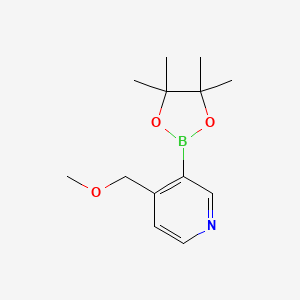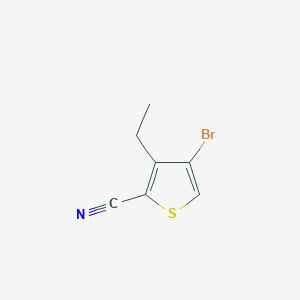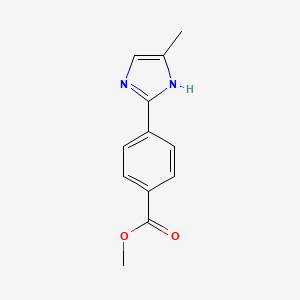
(R)-2-Hydroxypent-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-hydroxypent-4-enoic acid is an organic compound with the molecular formula C5H8O3. It is a chiral molecule, meaning it has a non-superimposable mirror image. The compound is characterized by a hydroxyl group (-OH) attached to the second carbon of a pent-4-enoic acid chain. This specific configuration is denoted by the (2R) prefix, indicating the absolute configuration of the chiral center.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-hydroxypent-4-enoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 2-oxopent-4-enoic acid using chiral catalysts. This method ensures the selective formation of the (2R) enantiomer. Another method involves the enzymatic resolution of racemic mixtures, where specific enzymes selectively react with one enantiomer, leaving the desired (2R)-2-hydroxypent-4-enoic acid.
Industrial Production Methods
Industrial production of (2R)-2-hydroxypent-4-enoic acid often employs biocatalysis due to its efficiency and selectivity. Enzymes such as lipases and oxidoreductases are used to catalyze the reactions under mild conditions, reducing the need for harsh chemicals and high temperatures. This method is not only environmentally friendly but also cost-effective for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
(2R)-2-hydroxypent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The double bond in the pent-4-enoic acid chain can be reduced to form saturated derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.
Major Products
Oxidation: 2-oxopent-4-enoic acid or 2-carboxypent-4-enoic acid.
Reduction: (2R)-2-hydroxypentanoic acid.
Substitution: 2-halopent-4-enoic acid derivatives.
Applications De Recherche Scientifique
(2R)-2-hydroxypent-4-enoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound serves as a substrate for studying enzyme kinetics and mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of (2R)-2-hydroxypent-4-enoic acid involves its interaction with specific molecular targets. For instance, in biological systems, the hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bond in the pent-4-enoic acid chain can participate in conjugation reactions, affecting the compound’s reactivity and stability.
Comparaison Avec Des Composés Similaires
Similar Compounds
(2S)-2-hydroxypent-4-enoic acid: The enantiomer of (2R)-2-hydroxypent-4-enoic acid with opposite chirality.
2-hydroxybutanoic acid: A similar compound with a shorter carbon chain.
2-hydroxyhex-4-enoic acid: A similar compound with a longer carbon chain.
Uniqueness
(2R)-2-hydroxypent-4-enoic acid is unique due to its specific chiral configuration and the presence of both a hydroxyl group and a double bond. This combination of functional groups allows for diverse chemical reactivity and makes it a valuable compound in various fields of research and industry.
Propriétés
Formule moléculaire |
C5H8O3 |
|---|---|
Poids moléculaire |
116.11 g/mol |
Nom IUPAC |
(2R)-2-hydroxypent-4-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-2-3-4(6)5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m1/s1 |
Clé InChI |
VFSVBYJVPHDQQC-SCSAIBSYSA-N |
SMILES isomérique |
C=CC[C@H](C(=O)O)O |
SMILES canonique |
C=CCC(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-2-methylimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B13907880.png)

![2-[2-(Furan-2-yl)cyclohexyl]oxyacetate](/img/structure/B13907885.png)
![Tert-butyl6-amino-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B13907894.png)
![Methyl (2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B13907897.png)



![tert-butyl (7S)-7-amino-2-azaspiro[3.3]heptane-2-carboxylate;hydrochloride](/img/structure/B13907916.png)
![Tert-butyl 3-oxo-8-oxa-2-azaspiro[4.5]decane-2-carboxylate](/img/structure/B13907921.png)
![(2R)-3-[tert-butyl(diphenyl)silyl]oxy-2-hydroxy-N-methyl-propanamide](/img/structure/B13907926.png)

![Methyl 2-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylate](/img/structure/B13907944.png)
![7-chloro-1-methyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3,4-dihydro-1H-quinolin-2-one](/img/structure/B13907951.png)
